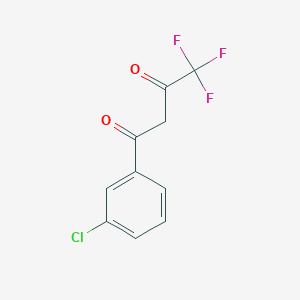

1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(3-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3O2/c11-7-3-1-2-6(4-7)8(15)5-9(16)10(12,13)14/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPVNZSVLBPWQEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40571709 | |

| Record name | 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23975-61-3 | |

| Record name | 1-(3-Chlorophenyl)-4,4,4-trifluoro-1,3-butanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23975-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23975-61-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione

This guide provides a comprehensive overview of the synthesis of 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione, a fluorinated β-diketone of significant interest in pharmaceutical and agrochemical research. The presence of the trifluoromethyl group can enhance the lipophilicity and metabolic stability of molecules, making this compound a valuable building block in drug design.[1][2] This document will delve into the prevalent synthetic methodology, the underlying reaction mechanism, and a detailed, field-tested experimental protocol.

Strategic Approach to Synthesis: The Claisen Condensation

The most common and efficient method for synthesizing 1,3-diketones, including the title compound, is the Claisen condensation.[3][4] This carbon-carbon bond-forming reaction occurs between an ester and a ketone in the presence of a strong base.[5] For the synthesis of this compound, a "crossed" Claisen condensation is employed.[6] This variation involves two different carbonyl compounds: 3'-chloroacetophenone and an ethyl trifluoroacetate.[3][6]

The rationale for this specific pairing lies in the reactivity of the starting materials. The α-hydrogens of the ketone (3'-chloroacetophenone) are more acidic than those of the ester, facilitating the formation of the necessary enolate intermediate.[6] The trifluoroacetate ester serves as the electrophilic partner in the reaction. The use of a strong, non-nucleophilic base is crucial to drive the reaction to completion by deprotonating the ketone and subsequently the product β-diketone.[7][8]

Experimental Workflow Overview

Caption: The mechanism of the Claisen condensation for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 3'-Chloroacetophenone | C₈H₇ClO | 154.59 | 10.0 g | 0.0647 |

| Ethyl trifluoroacetate | C₄H₅F₃O₂ | 142.08 | 13.8 g (10.9 mL) | 0.0971 |

| Sodium hydride (60% dispersion in oil) | NaH | 24.00 | 3.10 g | 0.0776 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 150 mL | - |

| 1 M Hydrochloric acid | HCl | 36.46 | ~100 mL | - |

| Diethyl ether | (C₂H₅)₂O | 74.12 | 200 mL | - |

| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | 50 mL | - |

| Saturated sodium chloride solution (brine) | NaCl | 58.44 | 50 mL | - |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | ~10 g | - |

Procedure:

-

Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (60% dispersion in oil, 3.10 g, 0.0776 mol). The mineral oil is removed by washing with anhydrous hexanes under a nitrogen atmosphere, followed by decantation. Anhydrous THF (100 mL) is then added to the flask.

-

Addition of Ketone: A solution of 3'-chloroacetophenone (10.0 g, 0.0647 mol) in anhydrous THF (25 mL) is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). The mixture is stirred at this temperature for 30 minutes.

-

Addition of Ester: Ethyl trifluoroacetate (13.8 g, 0.0971 mol) in anhydrous THF (25 mL) is added dropwise to the reaction mixture at 0 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow addition of 1 M hydrochloric acid at 0 °C until the mixture is acidic (pH ~2).

-

Extraction: The aqueous layer is extracted with diethyl ether (3 x 100 mL).

-

Washing: The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford this compound as a solid.

Characterization and Data

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the methylene protons, and the enol proton. |

| ¹³C NMR | Resonances for the aromatic carbons, the two carbonyl carbons, the methylene carbon, and the trifluoromethyl carbon (quartet due to C-F coupling). |

| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretching of the diketone and C-F stretching. [9] |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated mass of the compound. |

| Melting Point | A sharp melting point range, consistent with literature values for the pure compound. |

Safety Considerations

-

Sodium Hydride: Highly flammable and reacts violently with water. Handle under an inert atmosphere and away from moisture.

-

Ethyl Trifluoroacetate: Volatile and can be irritating. Use in a well-ventilated fume hood.

-

3'-Chloroacetophenone: Irritant. Avoid skin and eye contact.

-

Solvents: Diethyl ether and THF are highly flammable. Work in a fume hood and avoid ignition sources.

-

Acids: Hydrochloric acid is corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

The Claisen condensation provides a reliable and efficient route for the synthesis of this compound. A thorough understanding of the reaction mechanism and careful execution of the experimental protocol are essential for achieving a high yield of the pure product. This versatile building block holds significant potential for the development of new chemical entities in the pharmaceutical and agrochemical industries.

References

- Yang, D., Zhou, Y., Xue, N., & Qu, J. (2013). Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction. The Journal of Organic Chemistry, 78(9), 4171–4176.

- Organic Chemistry Portal. (n.d.). Claisen Condensation.

- ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction. | Request PDF.

- Yang, D., Zhou, Y., Xue, N., & Qu, J. (2013). Synthesis of trifluoromethyl ketones via tandem Claisen condensation and retro-Claisen C-C bond-cleavage reaction. PubMed.

- BYJU'S. (n.d.). Claisen Condensation Mechanism.

- Journal of the Chemical Society (Resumed). (1953). 730. A new synthesis of 1 : 3-diketones and the preparation of 1-ketoolefins by means of trifluoroacetic anhydride as condensing agent. Royal Society of Chemistry.

- PubChem. (n.d.). 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione.

- ChemBK. (n.d.). 1-(4-CHLOROPHENYL)-4,4,4-TRIFLUOROBUTANE-1,3-DIONE.

- Chemistry LibreTexts. (2025). 23.8: Mixed Claisen Condensations.

- Google Patents. (n.d.). US5344992A - Process for the preparation of linear 1,3-diketones.

- Wikipedia. (n.d.). Claisen condensation.

- Molecules. (2008). The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. MDPI.

- SpectraBase. (n.d.). 1-(4-Chlorophenyl)-4,4,4-trifluoro-1,3-butanedione.

- ResearchGate. (n.d.). (PDF) The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Applications of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione in Organic Chemistry.

- Journal of Biomedical Research & Environmental Sciences. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Juniper Publishers.

Sources

- 1. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]

- 2. jelsciences.com [jelsciences.com]

- 3. nbinno.com [nbinno.com]

- 4. US5344992A - Process for the preparation of linear 1,3-diketones - Google Patents [patents.google.com]

- 5. Claisen condensation - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Claisen Condensation [organic-chemistry.org]

- 8. byjus.com [byjus.com]

- 9. 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | C10H6ClF3O2 | CID 2773832 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione (CAS No. 31693-19-3) is a halogenated β-diketone of significant interest in medicinal chemistry and materials science. The presence of both a trifluoromethyl group and a chlorophenyl moiety imparts a unique combination of reactivity, acidity, and lipophilicity. These characteristics make it a versatile building block for the synthesis of complex heterocyclic compounds and a valuable intermediate in the development of novel pharmaceutical agents, particularly those targeting inflammatory pathways. This guide provides a comprehensive analysis of its core physicochemical properties, spectroscopic signature, structural characteristics, and synthetic pathways. It further details robust experimental protocols for its characterization, offering field-proven insights into the causality behind methodological choices to ensure scientific integrity and reproducibility.

Molecular Overview and Structural Significance

Chemical Identity

-

Systematic Name: this compound

-

CAS Number: 31693-19-3

-

Molecular Formula: C₁₀H₆ClF₃O₂

-

Molecular Weight: 250.60 g/mol [1]

-

Common Synonyms: 3'-Chloro-4,4,4-trifluoroacetoacetophenone

The Trifluoromethylated β-Diketone Core

The structure of this molecule is defined by two key features: the β-diketone functional group and the strategic placement of halogen substituents.

-

β-Diketone Moiety: The 1,3-dicarbonyl arrangement is the source of the molecule's most important chemical behavior. The methylene bridge flanked by two carbonyl groups possesses unusually acidic protons, enabling the molecule to act as a potent nucleophile in its enolate form. This reactivity is central to its utility in organic synthesis.

-

Trifluoromethyl (CF₃) Group: The incorporation of a CF₃ group has profound electronic and steric effects. As a strong electron-withdrawing group, it significantly increases the acidity of the methylene and enolic protons. In the context of drug design, the CF₃ group is prized for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[2][3][4] The C-F bond is one of the strongest in organic chemistry, which contributes to the metabolic robustness of molecules containing this group.[4]

-

3-Chlorophenyl Group: The chlorine atom, also an electron-withdrawing group, further modulates the molecule's electronic profile and provides an additional site for potential metabolic interactions or intermolecular bonding.

Keto-Enol Tautomerism: A Dynamic Equilibrium

A defining characteristic of β-diketones is their existence as a dynamic equilibrium between the diketo form and a more stable, conjugated enol form.[5][6] The trifluoromethyl group strongly favors the formation of the enol tautomer where the hydroxyl group is adjacent to the CF₃-substituted carbonyl, due to the powerful inductive effect. This equilibrium is solvent-dependent, with polar solvents potentially shifting the balance.[5][7]

Caption: Keto-Enol tautomerism in β-diketones.

Core Physicochemical Properties

The interplay of the aromatic ring, the diketone core, and the halogen substituents dictates the compound's physical and chemical properties.

Quantitative Data Summary

While specific experimental data for the 3-chloro isomer is not as prevalent as for its 4-chloro counterpart, the following table summarizes known and predicted values.

| Property | Value / Description | Source(s) |

| Molecular Weight | 250.60 g/mol | [1] |

| Appearance | Expected to be a light yellow or off-white solid. | General Observation |

| Melting Point | 60-64 °C (for the 4-chloro isomer) | [8] |

| Boiling Point | 292.4±35.0 °C (Predicted, for 4-chloro isomer) | [8] |

| Solubility | Soluble in organic solvents like methanol, ethanol, and ethers. | [8][9] |

| Acidity (pKa) | Expected to be a relatively strong acid for a carbon acid due to electron-withdrawing groups. pKa values for β-diketones are typically determined in aqueous or mixed-solvent systems.[7][10] | Inferred |

Acidity and pKa

The acidity of the central C-H bond (and the corresponding O-H bond in the enol form) is a critical parameter, especially in drug development, as it governs the ionization state at physiological pH. The combined electron-withdrawing power of the two carbonyls, the trifluoromethyl group, and the chlorophenyl ring significantly lowers the pKa compared to simple ketones. This makes the compound substantially deprotonated at neutral or basic pH, forming a stable enolate anion. This high acidity is a key driver of its chemical reactivity and its ability to chelate metal ions.[9]

Spectroscopic and Structural Characterization

A multi-technique approach is essential for unambiguous structural confirmation and for probing the tautomeric state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying the structure and tautomeric equilibrium of β-diketones in solution.[6]

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the 3-chlorophenyl ring, a singlet for the methylene protons (-CH₂-) in the diketo form, and a different singlet for the vinyl proton (-CH=) in the enol form. A broad singlet far downfield (>10 ppm) would indicate the chelated enolic proton. The ratio of the integrals for the methylene and vinyl protons can be used to quantify the keto-enol equilibrium in a given solvent.

-

¹³C NMR: The spectrum will reveal signals for the two distinct carbonyl carbons in the diketo form, which shift upon enolization. The trifluoromethyl carbon will appear as a quartet due to one-bond coupling with the three fluorine atoms.

-

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is an exceptionally clean and sensitive technique for characterization.[11][12] A single, sharp singlet is expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift provides a sensitive probe of the local electronic environment.[13]

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying the dominant tautomer in the solid state or in solution.[5]

-

Diketo Form: Characterized by two strong C=O stretching bands, typically in the range of 1687–1790 cm⁻¹.

-

Enol Form: Shows a broad O-H stretch from the intramolecular hydrogen bond, a C=O stretch (conjugated) and a C=C stretch, typically in the 1580–1640 cm⁻¹ region.[5]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns. The presence of chlorine would be indicated by a characteristic M+2 isotopic peak with an intensity approximately one-third that of the molecular ion peak.

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive solid-state structure, confirming bond lengths, bond angles, and the preferred tautomeric form in the crystal lattice.[14] For β-diketones, this technique can unambiguously determine whether the molecule crystallizes in the keto or enol form and reveal the precise nature of intermolecular interactions.[5]

Synthesis and Application

Primary Synthetic Route: Claisen Condensation

The most common and efficient method for synthesizing β-diketones is the Claisen condensation.[15][16] This involves the reaction of a ketone with an ester in the presence of a strong base. For this specific molecule, the reaction would proceed between 3'-chloroacetophenone and an ethyl trifluoroacetate, facilitated by a base such as sodium hydride (NaH) or sodium ethoxide (NaOEt).

Caption: Generalized workflow for Claisen condensation synthesis.

Applications in Drug Discovery and Materials Science

-

Pharmaceutical Intermediate: This compound is a valuable precursor for synthesizing pyrazole-containing molecules, a class known for its anti-inflammatory properties, including COX-2 inhibitors.[17][18]

-

Bioactive Potential: The trifluoromethyl-β-diketone scaffold is found in molecules with a wide range of biological activities, including antitumor, antibacterial, and antifungal properties.[19]

-

Chelating Agent: The diketone moiety can form stable complexes with various metal ions, opening applications in catalysis, materials science, and as potential metal-based drugs.[9][19]

Key Experimental Protocols

The following protocols are designed as self-validating systems, where the expected outcomes and controls are integral to the methodology.

Protocol: Determination of pKa by Potentiometric Titration

-

Principle: This classic method determines the pKa by monitoring the pH of a solution of the compound as a standardized base is added.[20] The pKa corresponds to the pH at the half-equivalence point.

-

Methodology:

-

Preparation: Accurately weigh ~25 mg of the compound and dissolve it in a 50:50 (v/v) ethanol/water solution to ensure solubility. Use a total volume of 50 mL in a jacketed beaker maintained at 25 °C.

-

System Blank: First, titrate a 50 mL aliquot of the 50:50 ethanol/water solvent with standardized 0.1 M NaOH to determine the buffering capacity of the solvent itself.

-

Calibration: Calibrate a high-quality pH electrode using standard aqueous buffers (pH 4.00, 7.00, 10.00).

-

Titration: Immerse the calibrated electrode and a magnetic stir bar into the sample solution. Begin stirring and record the initial pH. Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.05 mL).

-

Data Acquisition: Allow the pH to stabilize after each addition before recording the pH and the total volume of titrant added. Continue well past the equivalence point.

-

Analysis: Plot pH versus the volume of NaOH added. The pKa is the pH value at the point where half of the volume of titrant required to reach the equivalence point has been added. For higher accuracy, use the derivative of the titration curve (ΔpH/ΔV) to precisely locate the equivalence point.

-

Protocol: Analysis of Tautomeric Equilibrium by ¹H NMR

-

Principle: The keto and enol tautomers interconvert slowly on the NMR timescale, resulting in separate, observable signals for each form.[6] The ratio of their integrals directly reflects their relative populations.

-

Methodology:

-

Sample Preparation: Prepare two separate, precise solutions of the compound (~10 mg/mL) in two different deuterated solvents of varying polarity, such as CDCl₃ (non-polar) and DMSO-d₆ (polar).

-

Acquisition: Acquire a quantitative ¹H NMR spectrum for each sample. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full magnetization recovery, ensuring accurate integration. A 30-second delay is a safe starting point.

-

Signal Identification: Identify the singlet corresponding to the methylene protons (-CH₂-) of the keto form and the singlet of the vinyl proton (-CH=) of the enol form.

-

Integration and Calculation: Carefully integrate both singlets. The percentage of the enol form is calculated as: % Enol = [Integral(enol vinyl H) / (Integral(enol vinyl H) + (Integral(keto methylene H) / 2))] * 100%

-

Causality Check: The causality is validated by comparing the results from the two different solvents. A shift in the calculated equilibrium is expected, confirming the solvent-dependent nature of the tautomerism.

-

Protocol: Single Crystal X-ray Diffraction Workflow

-

Principle: X-ray crystallography provides an atomic-resolution 3D structure by analyzing how a crystal diffracts a beam of X-rays.[14][21]

-

Methodology:

Caption: Standard workflow for single-crystal X-ray diffraction.

-

Crystal Growth (The Critical Step): The primary challenge is growing a single, high-quality crystal. Dissolve the compound in a minimal amount of a suitable solvent (e.g., hexane, ethyl acetate). Use slow evaporation, solvent layering, or vapor diffusion techniques to allow ordered crystals to form over several days. The quality of the crystal directly determines the quality of the final structure.

-

Data Collection: Mount a suitable crystal on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data.

-

Structure Solution and Refinement: The diffraction pattern is computationally processed to generate an electron density map. An atomic model is built into this map and then refined against the experimental data to optimize atomic positions and thermal parameters, resulting in a final, validated 3D structure.[21]

Safety and Handling

-

Irritant: Like many diketones, this compound is expected to be irritating to the eyes, respiratory system, and skin.[9]

-

Handling: Always handle in a well-ventilated fume hood. Wear suitable personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

This compound is a highly functionalized molecule whose value lies in the synergistic interplay of its constituent parts. Its tunable keto-enol tautomerism, pronounced acidity, and strategic halogenation make it a powerful synthon for creating diverse chemical entities. For researchers in drug discovery, a thorough understanding of its physicochemical properties—from its spectroscopic fingerprint to its tautomeric behavior—is paramount for leveraging its full potential in the rational design of next-generation therapeutics. The experimental frameworks provided herein offer a reliable foundation for the rigorous characterization required to advance such research.

References

- ChemBK. (2024). 1-(4-CHLOROPHENYL)-4,4,4-TRIFLUOROBUTANE-1,3-DIONE.

- Schmid, S., et al. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Pharmaceuticals, 14(11), 1189.

- Cid, P., et al. (2022). Recent Developments in the Synthesis of β-Diketones. Molecules, 27(3), 860.

- Schmid, S., et al. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects [PDF]. Pharmaceuticals.

- Pashynnyk, D., et al. (2022). Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. International Journal of Molecular Sciences, 23(19), 11898.

- Schmid, S., et al. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. MDPI.

- NIST. (n.d.). 3-Chloro-4-fluoroacetophenone. NIST WebBook.

- ResearchGate. (n.d.). Trifluoromethyl‐β‐dicarbonyls as Versatile Synthons in Synthesis of Heterocycles.

- PubChem. (n.d.). 3'-Chloro-4'-fluoroacetophenone.

- ResearchGate. (2007). Coupling of Protons with Fluorine Page.

- PubChem. (n.d.). 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione.

- Soong, R., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications, 11, 329.

- Angene. (n.d.). Understanding the Synthesis of 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione.

- ResearchGate. (n.d.). The dissociation constants pKa of investigated β- diketone derivatives.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Trifluoromethylated Compounds in Pharmaceutical Development.

- Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- Altamirano-Hernández, J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(2), 249.

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.

- Gerig, J.T. (n.d.). Fluorine NMR. Encyclopedia of Magnetic Resonance.

- University of Ottawa. (n.d.). 19Flourine NMR.

- ResearchGate. (2017). (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis.

- PubChem. (n.d.). 3'-Chloro-4'-methoxyacetophenone.

- Google Patents. (n.d.). KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione.

- ResearchGate. (n.d.). (PDF) The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials.

- Wikipedia. (n.d.). X-ray crystallography.

- van Hoof, A., et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53-71.

- Semantic Scholar. (n.d.). Development of Methods for the Determination of pKa Values.

- RedShiftBio. (2022). X Ray Crystallography. YouTube.

Sources

- 1. 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | C10H6ClF3O2 | CID 2773832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. 1-(4-CHLOROPHENYL)-4,4,4-TRIFLUORO-1,3-BUTANEDIONE CAS#: 18931-60-7 [m.chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. researchgate.net [researchgate.net]

- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 13. biophysics.org [biophysics.org]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. mdpi.com [mdpi.com]

- 16. nbinno.com [nbinno.com]

- 17. 1-(4-CHLOROPHENYL)-4,4,4-TRIFLUORO-1,3-BUTANEDIONE | 18931-60-7 [chemicalbook.com]

- 18. KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione - Google Patents [patents.google.com]

- 19. Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. youtube.com [youtube.com]

An In-depth Technical Guide to 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione (CAS: 23975-61-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione, a fluorinated β-diketone with significant potential in medicinal chemistry and materials science. Despite its structural similarity to more extensively studied analogs, this particular isomer remains a compound of untapped potential. This document aims to consolidate the available information and provide expert insights into its synthesis, characterization, and prospective applications. By elucidating the fundamental chemistry and proposing avenues for further investigation, this guide serves as a valuable resource for researchers looking to explore the unique properties imparted by the 3-chloro substitution on the phenyl ring in conjunction with the trifluoromethyl group.

Introduction: The Strategic Value of Fluorinated β-Diketones

Fluorinated β-diketones are a class of organic compounds that have garnered considerable interest in the scientific community. The introduction of a trifluoromethyl group (-CF3) into a molecule can profoundly alter its physicochemical and biological properties. This is primarily due to the high electronegativity and lipophilicity of the -CF3 group, which can enhance metabolic stability, binding affinity to biological targets, and membrane permeability.

This compound belongs to this versatile class of molecules. The presence of both a trifluoromethyl group and a chlorine atom on the phenyl ring makes it an attractive building block for the synthesis of novel therapeutic agents and functional materials. The specific placement of the chlorine atom at the meta position of the phenyl ring offers a unique electronic and steric profile compared to its ortho and para isomers, potentially leading to differential biological activity and reactivity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

| Property | Value | Source |

| CAS Number | 23975-61-3 | [1] |

| Molecular Formula | C₁₀H₆ClF₃O₂ | [1] |

| Molecular Weight | 250.60 g/mol | [2] |

| Appearance | Pale yellow solid (predicted) | General knowledge |

| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and dichloromethane. | General knowledge |

Synthesis of this compound: A Mechanistic Approach

The most common and efficient method for the synthesis of β-diketones is the Claisen condensation. This reaction involves the condensation of an ester with a ketone in the presence of a strong base. For the synthesis of this compound, a crossed Claisen condensation between 3'-chloroacetophenone and an ethyl trifluoroacetate is the most logical and established route.

Proposed Synthetic Pathway: Crossed Claisen Condensation

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on established procedures for analogous compounds and is expected to yield the target molecule with high purity.

Materials:

-

3'-Chloroacetophenone

-

Ethyl trifluoroacetate

-

Sodium hydride (NaH) or Sodium ethoxide (NaOEt)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

-

Enolate Formation: To the stirred suspension, add a solution of 3'-chloroacetophenone (1 equivalent) in anhydrous THF dropwise at 0 °C. Allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation. The formation of the enolate is the critical step, driven by the acidity of the α-protons of the ketone.

-

Condensation: Cool the reaction mixture back to 0 °C and add ethyl trifluoroacetate (1.1 equivalents) dropwise. After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to 0 °C and cautiously quench with a 1M HCl solution until the pH is acidic.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. The bicarbonate wash is crucial to remove any unreacted acidic starting materials or byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Characterization and Analytical Profile

Due to the limited availability of specific spectral data for the 3-chloro isomer, this section provides a predictive analysis based on closely related analogs. Researchers are strongly encouraged to perform their own analytical characterization.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, a singlet for the methylene protons, and a singlet for the enol proton. The aromatic region will likely display a complex multiplet pattern due to the meta-substitution. The enol proton signal is typically broad and appears downfield.

-

¹³C NMR: The carbon NMR will show signals for the two carbonyl carbons, the carbons of the phenyl ring, and the methylene carbon. The trifluoromethyl carbon will appear as a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR should exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

4.2. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak (M⁺) at m/z 250 and 252 in a roughly 3:1 ratio, which is characteristic of the isotopic abundance of chlorine. Fragmentation patterns would likely involve the loss of the trifluoromethyl group and cleavage of the dicarbonyl unit.

4.3. Infrared (IR) Spectroscopy

The IR spectrum should display strong absorption bands for the carbonyl groups (C=O) in the region of 1600-1750 cm⁻¹. A broad absorption band in the region of 2500-3300 cm⁻¹ would indicate the presence of the enol form due to the O-H stretching vibration.

Potential Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it a promising candidate for various applications.

Medicinal Chemistry

-

Synthesis of Heterocyclic Compounds: β-Diketones are versatile precursors for the synthesis of a wide range of heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines. Many of these heterocyclic scaffolds are privileged structures in medicinal chemistry, exhibiting a broad spectrum of biological activities.

-

Enzyme Inhibition: The trifluoromethyl ketone moiety is a known pharmacophore that can act as a potent inhibitor of various enzymes, including serine proteases and metalloproteases. The 3-chlorophenyl group can be strategically utilized to enhance binding affinity and selectivity for specific enzyme targets.

-

Anti-inflammatory and Anticancer Agents: Several studies on related fluorinated β-diketones and their derivatives have reported significant anti-inflammatory and anticancer activities.[3] The mechanism of action is often attributed to the inhibition of key signaling pathways involved in inflammation and cell proliferation.

Caption: Potential applications of this compound.

Materials Science

-

Metal Chelating Agent: The β-diketone functionality allows for the formation of stable complexes with a variety of metal ions. These metal complexes can exhibit interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes.

-

Precursor for Polymers: This compound can be incorporated into polymer backbones to modify their properties, such as thermal stability, and to introduce specific functionalities.

Conclusion and Future Outlook

This compound is a promising yet under-explored chemical entity. This guide has provided a comprehensive overview of its properties, a robust and detailed proposed synthetic route, and a discussion of its potential applications. The lack of extensive literature on this specific isomer presents a significant opportunity for original research. Future investigations should focus on the experimental validation of the proposed synthesis, thorough spectroscopic characterization, and a systematic evaluation of its biological activities. Such studies will undoubtedly unlock the full potential of this versatile fluorinated β-diketone and pave the way for its use in the development of new drugs and advanced materials.

References

- Anonymous. (n.d.). id 1 AD001 image001 NULL C11H12F2O4 NULL 2-(3-Ethoxyphenyl).

- PubChem. (n.d.). 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione.

- ChemBK. (2024, April 10). 1-(4-CHLOROPHENYL)-4,4,4-TRIFLUOROBUTANE-1,3-DIONE.

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding the Synthesis of 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione.

- Pan, Z., & Raftery, D. (2007). Mass spectrometry and NMR spectroscopy: modern high-end detectors for high resolution separation techniques--state of the art in natural product HPLC-MS, HPLC-NMR, and CE-MS hyphenations. Natural Product Reports, 30(7), 970-87.

- Ostrovska, G. V., et al. (2019). Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. In Silico Pharmacology, 7(1), 2.

- DiCesare, J. C., & Corcoran, R. C. (2008). The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. Molecules, 13(10), 2601-2607.

- SpectraBase. (n.d.). 1-(4-Chlorophenyl)-4,4,4-trifluoro-1,3-butanedione.

- Google Patents. (n.d.). KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione.

- DiCesare, J. C., & Corcoran, R. C. (2008). The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. ResearchGate.

- Andriole, V. T. (1999). Structure--activity relationship of quinolones. Drugs, 58 Suppl 2, 27-9.

- Pan, Z., & Raftery, D. (2007). Comparing and combining NMR spectroscopy and mass spectrometry in metabolomics. Analytical and Bioanalytical Chemistry, 387(2), 525-7.

- Emwas, A. H., et al. (2019). NMR Spectroscopy for Metabolomics Research. Metabolites, 9(7), 123.

- ResearchGate. (2025, December 10). Combined Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approaches for Metabolomics.

- NIST. (n.d.). 1,3-Butanedione, 4,4,4-trifluoro-1-phenyl-.

- Ostrovska, G. V., et al. (2019). Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones. In Silico Pharmacology, 7(1), 2.

- Holzner, S., et al. (2024). Combining the Strengths of MS and NMR in Biochemometrics: A Case Study on Buddleja officinalis. Journal of Natural Products, 87(11), 2345-2354.

- Zhang, X. L., et al. (2013). Design, Synthesis and Biological Activities of Novel Analogues of Chlorantraniliprole Containing Heptafluoroisopropyl Group. Chinese Journal of Chemistry, 31(1), 113-118.

- Al-Ostoot, F. H., et al. (2023). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Molecules, 28(21), 7301.

- El-Shehry, M. F., et al. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 25(13), 3041.

Sources

Structure Elucidation of 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione: A Multi-Technique Spectroscopic Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: The definitive assignment of a chemical structure is the bedrock of all subsequent research, from mechanistic studies to drug development. For a molecule like 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione, which possesses multiple reactive centers, a halogen atom, and a fluorinated group, a cursory analysis is insufficient. This guide is structured not as a rigid checklist, but as a logical workflow. We begin with a hypothesis of the structure, informed by its synthesis, and then systematically test that hypothesis with an array of orthogonal analytical techniques. Each technique provides a unique piece of the puzzle, and their collective agreement provides the self-validating system required for absolute confidence in the final elucidated structure.

Foundational Chemistry: Synthesis and Tautomerism

The target molecule, this compound, belongs to the class of β-diketones. Its structure presents several key features for analytical interrogation: a substituted aromatic ring, two carbonyl groups, a reactive methylene bridge, and a trifluoromethyl group.

1.1. Synthesis Context: The Claisen Condensation

A foundational understanding of the molecule's synthesis is crucial as it informs our structural hypothesis. A common and efficient route to this class of compounds is the Claisen condensation.[1] This reaction involves the acylation of a ketone with an ester in the presence of a strong base.

-

Reactants: 3'-Chloroacetophenone and an ethyl trifluoroacetate.

-

Mechanism: A strong base (e.g., Sodium Hydride, NaH) deprotonates the α-carbon of the 3'-chloroacetophenone, forming an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate, followed by the elimination of the ethoxide leaving group to yield the final β-diketone product after an acidic workup.

This synthetic pathway establishes the core scaffold: a 3-chlorophenyl group attached to a carbonyl, which is separated from a trifluoroacetyl group by a methylene unit.

1.2. The Keto-Enol Tautomerism

A critical and defining characteristic of β-diketones is their existence as a dynamic equilibrium of two tautomeric forms: the diketo form and the enol form.[2][3] The interconversion involves the migration of a proton and the shifting of a double bond.

Caption: Keto-Enol equilibrium in this compound.

In solution, the enol form is often significantly stabilized by two key factors:

-

Conjugation: The C=C double bond is conjugated with the remaining carbonyl group and the aromatic ring, creating an extended π-system that delocalizes electron density and lowers the overall energy.

-

Intramolecular Hydrogen Bonding: A strong six-membered pseudo-ring is formed via a hydrogen bond between the enolic hydroxyl proton and the oxygen of the adjacent carbonyl group.[4][5]

The ratio of these tautomers is solvent-dependent, with non-polar solvents typically favoring the hydrogen-bonded enol form.[6] Our analytical approach must therefore be capable of identifying and characterizing both species, as their spectroscopic signatures will differ.

The Analytical Workflow: A Multi-Pronged Approach

No single technique can provide absolute proof of structure. We employ a suite of spectroscopic methods, each providing orthogonal data. The convergence of this data on a single structural hypothesis constitutes a robust elucidation.

Caption: The integrated workflow for structure elucidation.

Mass Spectrometry (MS): The Molecular Formula Gatekeeper

Expertise & Causality: Mass spectrometry is the first port of call. Its primary purpose is to determine the molecular weight of the compound, thereby providing a direct confirmation of the elemental formula. For halogenated compounds, it offers a unique diagnostic feature—the isotopic pattern—that serves as an internal validation of the chlorine atom's presence.

Experimental Protocol:

-

Sample Preparation: Dissolve a sub-milligram quantity of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electron Ionization (EI) source.

-

Analysis: Acquire the spectrum, focusing on the molecular ion region. Calculate the theoretical exact mass and isotopic distribution for the proposed formula C₁₀H₆ClF₃O₂.

Anticipated Data & Interpretation:

| Feature | Predicted Observation | Rationale & Confirmation |

| Molecular Ion (M⁺) | m/z ≈ 250.0008 | Corresponds to the nominal mass of C₁₀H₆³⁵ClF₃O₂. HRMS provides mass accuracy < 5 ppm, confirming the elemental formula. |

| Isotopic Peak (M+2) | m/z ≈ 252.00 | Arises from the natural abundance of the ³⁷Cl isotope.[7][8][9] |

| Isotopic Ratio | M⁺ : M+2 ≈ 3:1 | This characteristic intensity ratio is definitive proof of a single chlorine atom in the molecule.[7][9] |

| Key Fragments | m/z 139/141 ([M-COCF₃]⁺)m/z 69 ([CF₃]⁺) | Fragmentation patterns provide corroborating structural evidence. The chlorobenzoyl cation (m/z 139/141) and the trifluoromethyl cation (m/z 69) are expected stable fragments. |

The observation of the correct molecular weight coupled with the signature 3:1 isotopic pattern for chlorine provides exceptionally strong evidence for the proposed molecular formula.

Infrared (IR) Spectroscopy: Probing Functional Groups

Expertise & Causality: IR spectroscopy is a rapid, non-destructive technique that identifies the functional groups present by measuring their characteristic vibrational frequencies. For this molecule, IR is particularly powerful for confirming the presence of the carbonyl groups and, crucially, for providing direct evidence of the keto-enol tautomerism.

Experimental Protocol:

-

Sample Preparation: The analysis can be performed on the neat solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal preparation. Alternatively, a KBr pellet can be prepared.

-

Instrumentation: A standard Fourier-Transform Infrared (FTIR) spectrometer.

-

Analysis: Acquire the spectrum from 4000 to 400 cm⁻¹. Baseline correct the spectrum and label significant peaks.

Anticipated Data & Interpretation:

The IR spectrum is expected to be a superposition of signals from both the keto and the more stable enol tautomer.[4]

| Wavenumber (cm⁻¹) | Vibration Type | Tautomer | Interpretation & Causality |

| 3200-2500 (Broad) | O-H stretch | Enol | The broadness is a hallmark of strong intramolecular hydrogen bonding, confirming the chelated enol structure.[4] |

| 1720-1680 | C=O stretch | Keto | A sharp peak in this region would indicate the presence of the unconjugated diketone form. |

| 1640-1580 | C=O / C=C stretch | Enol | This band represents the conjugated carbonyl and C=C double bonds of the enol form. The frequency is lowered due to conjugation and hydrogen bonding.[10] |

| 1300-1100 (Strong) | C-F stretches | Both | Strong, characteristic absorptions confirming the presence of the -CF₃ group.[11] |

| ~800-600 | C-Cl stretch | Both | A peak in the fingerprint region consistent with a C-Cl bond. |

The simultaneous observation of the broad O-H stretch and the shifted carbonyl/alkene band is the most compelling IR evidence for the dominance of the intramolecularly hydrogen-bonded enol tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Causality: NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information on the chemical environment, connectivity, and quantity of each type of proton (¹H), carbon (¹³C), and fluorine (¹⁹F) nucleus. Because the keto-enol interconversion is typically slow on the NMR timescale, we can often observe and quantify both tautomers simultaneously.[2][3]

Experimental Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent can influence the tautomeric equilibrium.[6]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Analysis: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For ¹H, integrate the signals to determine proton ratios. For ¹³C, a DEPT experiment can be run to differentiate CH, CH₂, and CH₃ groups.

Anticipated Data & Interpretation: (Note: The enol form is expected to be the major species in a non-polar solvent like CDCl₃)

¹H NMR Spectrum:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Major Enol Form) | Rationale |

| ~14-15 | Broad Singlet | 1H | Enolic -OH | Highly deshielded due to strong intramolecular H-bonding. |

| ~7.5-8.0 | Multiplet | 4H | Aromatic C-H | Protons on the 3-chlorophenyl ring. |

| ~6.5 | Singlet | 1H | Vinylic =C-H | The single proton on the double bond of the enol form. |

(Signals for the minor keto form, if observed, would include a singlet around δ 4.0-4.5 ppm for the -CH₂- group.) The ratio of the integrals for the enol's vinylic proton versus the keto's methylene protons allows for direct quantification of the tautomeric ratio.

¹³C NMR Spectrum:

| Chemical Shift (δ, ppm) | Multiplicity (¹⁹F Coupling) | Assignment (Major Enol Form) | Rationale |

| ~185 | Singlet | Phenyl C=O | Carbonyl carbon adjacent to the aromatic ring. |

| ~178 | Quartet (q) | Enolic C-O-CF₃ | Carbonyl carbon coupled to the three fluorine atoms (²JCF ≈ 35 Hz). |

| ~117 | Quartet (q) | -CF₃ | Trifluoromethyl carbon, showing a large one-bond coupling constant (¹JCF ≈ 285 Hz). |

| 125-140 | Multiple Singlets | Aromatic Carbons | Six distinct signals for the carbons of the 3-chlorophenyl ring. |

| ~93 | Singlet | Vinylic =C-H | The methine carbon of the enol form. |

¹⁹F NMR Spectrum:

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ -77 | Singlet | -CF₃ | A single signal is expected as all three fluorine atoms are chemically equivalent. |

The combination of these three NMR experiments provides an unambiguous "fingerprint" of the molecule, confirming the carbon-hydrogen framework, the presence and location of the chloro and trifluoromethyl substituents, and the dominant tautomeric form in solution.

X-Ray Crystallography: The Unambiguous Solid-State Structure

Expertise & Causality: While the spectroscopic methods described provide overwhelming evidence for the structure in solution, single-crystal X-ray crystallography provides the "gold standard" for absolute structural confirmation in the solid state.[12] It determines the precise three-dimensional arrangement of every atom in the molecule, providing definitive proof of connectivity, conformation, and intermolecular interactions.

Experimental Protocol:

-

Crystal Growth: This is the most critical and often challenging step. It involves slowly evaporating a solution of the purified compound in a suitable solvent or solvent system (e.g., hexane/ethyl acetate) to grow a single, diffraction-quality crystal.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution & Refinement: The diffraction data is processed to generate an electron density map, from which atomic positions are determined and refined to yield the final structure.[12]

Anticipated Result: The crystal structure would be expected to show the molecule exists exclusively as the enol tautomer in the solid state. It would provide precise bond lengths and angles, definitively confirming the planar, six-membered hydrogen-bonded ring and the overall molecular geometry. This technique moves beyond connectivity to provide a true atomic-level picture of the compound.

Conclusion: A Self-Validating Structural Assignment

The structure of this compound is elucidated with high confidence through the systematic application of orthogonal analytical techniques.

-

Mass Spectrometry confirms the correct elemental formula (C₁₀H₆ClF₃O₂) via accurate mass and the presence of a single chlorine atom via the characteristic M⁺/M+2 isotopic pattern.

-

Infrared Spectroscopy identifies the required functional groups (C=O, C-F, aromatic) and provides clear evidence for the dominant, hydrogen-bonded enol tautomer.

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F) provides an unambiguous map of the molecular framework, confirms the connectivity of all atoms, and allows for the quantification of the keto-enol tautomeric ratio in solution.

-

X-Ray Crystallography , if performed, would offer the ultimate confirmation of the solid-state structure, almost certainly as the chelated enol tautomer.

References

- Sloop J.C., Bumgartner C.L., Washington G., Loehle W.D., Sankar S.S., Lewis A.B. (2006). Keto-enol and enol-enol tautomerism in trifluoro-β-diketones. Journal of Fluorine Chemistry, 127(6), 780-786.

- Chemguide. (n.d.). The M+2 peak in a mass spectrum.

- Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms.

- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.

- Dryden, R. P., & Winston, A. (1958). The Infrared Spectra of Some metal Chelates of β-Diketones. The Journal of Physical Chemistry, 62(5), 635-637.

- Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Pharmaceuticals, 14(11), 1189.

- Chemistry Steps. (n.d.). Ketone Infrared Spectra.

- Khamidullina, L. A., et al. (2021). Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. Molecules, 26(21), 6466.

- Campbell, R. D., & Gilow, H. M. (1960). β-Diketones. II. Ultraviolet and Infrared Spectra of Some 2-Aroylcyclohexanones. Journal of the American Chemical Society, 82(9), 2389-2393.

- Vovna, V. I., et al. (2018). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 87(8), 743-764.

- Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. ResearchGate.

- Pearson+. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen.

- Ranu, B. C., & Dutta, P. (2022). Recent Developments in the Synthesis of β-Diketones. Molecules, 27(3), 963.

- Singh, P., et al. (2022). Fluorinated β-diketone-based Sm(III) complexes: spectroscopic and optoelectronic characteristics. Luminescence, 37(8), 1328-1334.

- Reid, J. C., & Calvin, M. (1950). A Study of Some Fluorine-containing β-Diketones. Journal of the American Chemical Society, 72(7), 2948-2952.

- PubChem. (n.d.). 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione.

- ChemBK. (2024). 1-(4-CHLOROPHENYL)-4,4,4-TRIFLUOROBUTANE-1,3-DIONE.

- Blanco, M. B., & Teruel, M. A. (2015). Keto-enol tautomerism of the fluorinated diketones. ResearchGate.

- Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy.

- Khamidullina, L. A., et al. (2021). Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. Ural Federal University Institutional Repository.

- Henne, A. L., et al. (1951). Some New β-Diketones Containing the Trifluoromethyl Group. Semantic Scholar.

- The Organic Chemistry Tutor. (2019). keto-enol tautomerization. YouTube.

- Chemistry Stack Exchange. (2018). What is the predominant enol tautomer of 1-phenylbutane-1,3-dione?.

- Wikipedia. (n.d.). X-ray crystallography.

- Al-Hamdani, A. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative... Molecules, 25(22), 5441.

- Dias, H. V. R., & Singh, S. (2001). The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione... Molecules, 6(1), 25-31.

- The Organic Chemistry Tutor. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube.

- Google Patents. (2011). KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1-(4-methylphenyl) butane-1,3-dione.

- Pettersson, J. (2017). Quantitative NMR spectroscopy on fluorine- containing drugs. DiVA portal.

- LabXchange. (n.d.). Understanding X-Ray Crystallography Structures.

- PharmaCompass. (n.d.). 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione.

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Formation of 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione

This guide provides a comprehensive technical overview of the synthesis of 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione, a fluorinated β-diketone of significant interest in the development of pharmaceuticals and advanced materials. The presence of both a trifluoromethyl group and a substituted phenyl ring imparts unique chemical properties that are highly sought after in medicinal chemistry for enhancing metabolic stability and binding affinity. This document will delve into the core chemical principles governing its formation, provide a detailed experimental protocol, and offer insights into the critical parameters that ensure a successful and reproducible synthesis.

Introduction: The Strategic Importance of Fluorinated β-Diketones

Fluorinated β-diketones, such as this compound, are versatile synthons in organic chemistry. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the acidity of the methylene bridge and the reactivity of the adjacent carbonyls. This unique electronic profile makes them valuable precursors for the synthesis of various heterocyclic compounds, including pyrazoles and isoxazoles, which are common scaffolds in drug discovery. For instance, analogous compounds are key intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib[1][2][3].

The formation of this class of molecules is predominantly achieved through the Claisen condensation , a robust carbon-carbon bond-forming reaction. This guide will focus on the application of the crossed Claisen condensation for the targeted synthesis of this compound.

The Core Mechanism: A Stepwise Exploration of the Claisen Condensation

The synthesis of this compound is a classic example of a crossed Claisen condensation . This reaction involves the condensation of a ketone with an ester in the presence of a strong base. In this specific synthesis, the key reactants are 3'-chloroacetophenone (the ketone component) and ethyl trifluoroacetate (the ester component).

The overall transformation can be summarized as follows:

3'-Chloroacetophenone + Ethyl Trifluoroacetate --(Strong Base)--> this compound

The mechanism proceeds through several key steps, each critical for the formation of the final product:

-

Enolate Formation: The reaction is initiated by the deprotonation of the α-carbon of 3'-chloroacetophenone by a strong base. This abstraction of an acidic α-hydrogen results in the formation of a resonance-stabilized enolate ion. The choice of base is crucial; a strong, non-nucleophilic base is preferred to avoid side reactions with the ester. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the ketone, driving the reaction forward. Sodium ethoxide can also be used, but the equilibrium may be less favorable.[4][5][6]

-

Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of the ethyl trifluoroacetate. This step forms a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the ethoxide ion (a good leaving group). This elimination step results in the formation of the β-diketone product.

-

Final Deprotonation (Driving Force): The resulting this compound has a highly acidic methylene proton situated between two electron-withdrawing carbonyl groups. The ethoxide ion generated in the previous step (or any remaining strong base) will readily deprotonate this methylene group. This final deprotonation is thermodynamically favorable and serves to drive the entire reaction equilibrium towards the product.[6][7] An acidic workup is then required to protonate the enolate and isolate the final neutral β-diketone.

Below is a DOT language representation of the reaction mechanism:

Experimental Protocol: A Validated Approach

The following protocol is a robust method for the synthesis of this compound, adapted from established procedures for analogous compounds.[1][2][8]

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |

| 3'-Chloroacetophenone | 154.59 | 15.46 g | 0.10 | ≥98% | Sigma-Aldrich |

| Ethyl trifluoroacetate | 142.08 | 21.31 g (18.1 mL) | 0.15 | ≥99% | Sigma-Aldrich |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 4.80 g | 0.12 | 60% | Sigma-Aldrich |

| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - | Anhydrous | Sigma-Aldrich |

| 1 M Hydrochloric Acid | - | ~50 mL | - | - | VWR |

| Diethyl Ether | - | 150 mL | - | ACS Grade | VWR |

| Saturated Sodium Bicarbonate Solution | - | 50 mL | - | - | VWR |

| Saturated Sodium Chloride Solution (Brine) | - | 50 mL | - | - | VWR |

| Anhydrous Magnesium Sulfate | - | ~10 g | - | - | VWR |

Step-by-Step Methodology

-

Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet. The entire apparatus is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.

-

Base Suspension: To the flask, add sodium hydride (4.80 g, 0.12 mol of a 60% dispersion). Anhydrous THF (100 mL) is then added via cannula. The suspension is stirred under a positive pressure of nitrogen.

-

Ketone Addition: 3'-Chloroacetophenone (15.46 g, 0.10 mol) is dissolved in anhydrous THF (50 mL) and added dropwise to the stirred suspension of sodium hydride at room temperature over a period of 30 minutes. The mixture is then stirred for an additional hour at room temperature to ensure complete enolate formation. Hydrogen gas evolution will be observed.

-

Ester Addition: Ethyl trifluoroacetate (21.31 g, 0.15 mol) is dissolved in anhydrous THF (50 mL) and added dropwise to the reaction mixture at 0 °C (ice bath) over a period of 30 minutes.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of 1 M hydrochloric acid at 0 °C until the mixture is acidic (pH ~2-3).

-

Extraction: The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., hexane/dichloromethane) can be employed to yield the pure this compound.

Causality Behind Experimental Choices

-

Anhydrous Conditions: The use of flame-dried glassware and anhydrous solvents is critical because the enolate intermediate is highly basic and will be quenched by any protic solvents, such as water, which would halt the reaction.

-

Choice of Base (Sodium Hydride): Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the ketone. This drives the equilibrium towards the formation of the enolate and prevents side reactions where the base might act as a nucleophile.[5] The use of an alkoxide base like sodium ethoxide could lead to a reversible reaction and potentially transesterification with the ethyl trifluoroacetate.

-

Stoichiometry: A slight excess of the ethyl trifluoroacetate is used to ensure the complete consumption of the more valuable ketone. An excess of the base is also used to drive the initial deprotonation to completion.

-

Temperature Control: The initial deprotonation is performed at room temperature, while the addition of the highly reactive ethyl trifluoroacetate is done at 0 °C to control the exothermic nature of the nucleophilic attack and minimize the formation of byproducts.

-

Acidic Workup: The final product exists as its enolate salt in the basic reaction mixture. Acidification is necessary to protonate the enolate and isolate the neutral β-diketone.

Visualization of the Experimental Workflow

The following DOT script visualizes the key stages of the synthesis process.

Conclusion

The synthesis of this compound via a crossed Claisen condensation is a reliable and efficient method for producing this valuable fluorinated intermediate. A thorough understanding of the reaction mechanism, particularly the role of the strong base in enolate formation and driving the reaction equilibrium, is paramount for a successful outcome. Careful control of reaction conditions, including stoichiometry, temperature, and the maintenance of an inert atmosphere, ensures high yields and purity of the final product. The protocol and insights provided in this guide offer a solid foundation for researchers and drug development professionals working with this important class of compounds.

References

- Understanding the Synthesis of 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- The Claisen Condensation. (n.d.). University of Babylon.

- 1-(4-CHLOROPHENYL)-4,4,4-TRIFLUOROBUTANE-1,3-DIONE. (2024, April 10). ChemBK.

- A kind of method for preparing 1-p-methylphenyl-4,4,4-trifluoro-1,3-butanedione. (n.d.). Google Patents.

- Claisen Condensation. (n.d.). Organic Chemistry Portal.

- The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. (2008). ResearchGate.

- Novel Production Method for 4,4,4-trifluoro-1-(4-methylphenyl) butane-1,3-dione. (n.d.). Google Patents.

- 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione. (n.d.). PubChem.

- The preparation method of 4,4,4-ethyl trifluoroacetoacetate. (n.d.). Google Patents.

- 23.7 The Claisen Condensation Reaction. (2023, September 20). OpenStax.

- 23.7: The Claisen Condensation Reaction. (2024, September 30). Chemistry LibreTexts.

- The Synthesis of 1-(4-triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-Gel Matrix Materials. (2008, October 20). PubMed.

- Exploring Applications of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione in Organic Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

Sources

- 1. nbinno.com [nbinno.com]

- 2. KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Claisen Condensation [organic-chemistry.org]

- 6. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. CN106892806B - A kind of method for preparing 1-p-methylphenyl-4,4,4-trifluoro-1,3-butanedione - Google Patents [patents.google.com]

Tautomerism in 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione

An In-Depth Technical Guide to the Tautomerism of 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione

Abstract

This compound is an asymmetrical β-diketone whose chemical behavior and biological activity are intrinsically linked to its tautomeric equilibrium. The presence of a potent electron-withdrawing trifluoromethyl group alongside a chlorophenyl ring system dictates a pronounced preference for the enol form, stabilized by a strong intramolecular hydrogen bond. This guide provides a comprehensive examination of this equilibrium, detailing the theoretical underpinnings, robust experimental methodologies for characterization, and the significant implications of tautomerism in the context of medicinal chemistry and drug design. By synthesizing theoretical principles with practical, field-proven protocols, this document serves as an essential resource for professionals seeking to harness or mitigate the effects of tautomerism in β-diketone-based molecular scaffolds.

Introduction: The Significance of Tautomeric Equilibrium

β-Diketones represent a cornerstone class of compounds in organic synthesis, coordination chemistry, and pharmacology. A defining characteristic of these molecules is their existence as a dynamic equilibrium of constitutional isomers known as tautomers—most commonly, a diketo form and a chelated enol form.[1][2][3] The interconversion between these forms, while seemingly subtle, profoundly alters the molecule's physicochemical properties, including its polarity, lipophilicity, pKa, hydrogen bonding capability, and metal-chelating affinity.

For this compound, this phenomenon is particularly pronounced. The molecule's asymmetry, driven by the distinct electronic properties of the 3-chlorophenyl and trifluoromethyl substituents, results in a highly skewed and solvent-dependent equilibrium. The trifluoromethyl group, a powerful electron-withdrawing moiety, significantly increases the acidity of the adjacent methylene protons, strongly favoring enolization.[2][4] Understanding and controlling this tautomeric balance is paramount for drug development professionals, as the biologically active form of a molecule is often one specific tautomer. The dominant tautomer dictates how the molecule interacts with enzyme active sites, its membrane permeability, and its overall pharmacokinetic profile.[5][6] This guide elucidates the critical aspects of this equilibrium, providing the theoretical foundation and practical workflows necessary for its rigorous investigation.

Theoretical Framework: Factors Governing the Keto-Enol Equilibrium

An asymmetrical β-diketone can, in principle, exist as three distinct species in equilibrium: a single diketo tautomer and two different enol tautomers. The position of this equilibrium is not static; it is a finely tuned balance influenced by structural and environmental factors.

Caption: Integrated workflow for determining tautomeric equilibrium.

Tautomerism and Its Impact on Drug Development

The tautomeric state of this compound is not a mere chemical curiosity; it is a critical determinant of its potential as a pharmaceutical intermediate or active scaffold. [7][8]The trifluoromethyl-β-diketone motif is a key building block for various biologically active molecules, including anti-inflammatory agents like Celecoxib. [9][10][11] Table 2: Influence of Solvent Polarity on the Tautomeric Equilibrium of a Typical Trifluoromethyl β-Diketone

| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Expected % Enol | Rationale |